molecular formula C27H25N3O3S B2504734 4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476459-48-0

4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2504734
CAS No.: 476459-48-0
M. Wt: 471.58
InChI Key: RBDKHBHEGFNLEG-UHFFFAOYSA-N
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Description

The compound 4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core. This structure is substituted with a phenoxyphenyl group at the 2-position of the pyrazole ring and an isopropoxy-benzamide moiety at the 3-position. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization, as inferred from analogous protocols in related studies .

Properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18(2)32-22-12-8-19(9-13-22)27(31)28-26-24-16-34-17-25(24)29-30(26)20-10-14-23(15-11-20)33-21-6-4-3-5-7-21/h3-15,18H,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDKHBHEGFNLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The thieno[3,4-c]pyrazole scaffold is a distinguishing feature of this compound. Comparatively, derivatives like 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) retain the same core but substitute the isopropoxy group with a bromine atom and the phenoxyphenyl group with a methylphenyl moiety . This substitution significantly alters electronic properties, as bromine is an electron-withdrawing group, whereas isopropoxy is electron-donating.

Substituent Modifications

  • Phenoxy vs. Methoxy Groups: The compound 2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS: 893943-14-1) replaces the phenoxyphenyl group with a methoxyphenyl substituent and introduces a difluoromethylthio moiety.
  • Benzamide vs. Ethyl Benzoate : Compounds like I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) from feature an ethyl benzoate ester instead of a benzamide. This substitution reduces hydrogen-bonding capacity, which may affect target binding affinity .

Molecular and Spectral Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Molecular Weight Key Functional Groups IR Spectral Features
4-isopropoxy-N-(2-(4-phenoxyphenyl)-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) C₂₈H₂₅N₃O₃S 483.58 Benzamide, isopropoxy, phenoxyphenyl, thienopyrazole Expected C=O stretch ~1660–1680 cm⁻¹ (benzamide)
4-bromo-N-[2-(4-methylphenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]benzamide C₂₂H₁₈BrN₃O₂S 484.37 Bromobenzamide, methylphenyl, thienopyrazole C=O stretch ~1680 cm⁻¹; absence of S-H (tautomerism)
2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-thieno[3,4-c]pyrazol-3-yl)benzamide C₂₀H₁₇F₂N₃O₂S₂ 433.50 Difluoromethylthio, methoxyphenyl, benzamide C=S stretch ~1247–1255 cm⁻¹ (thione tautomer)
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) C₂₂H₂₂N₂O₄ 378.43 Ethyl benzoate, phenethoxy, isoxazole Ester C=O stretch ~1730–1750 cm⁻¹

Electronic and Steric Effects

  • Electron-Donating vs. In contrast, bromine in the bromobenzamide derivative withdraws electrons, possibly polarizing the carbonyl group for nucleophilic interactions.
  • Steric Bulk: The phenoxyphenyl substituent introduces greater steric hindrance than the methoxyphenyl group in CAS 893943-14-1, which may influence binding to hydrophobic enzyme pockets.

Research Implications and Limitations

  • Kinase Inhibition Profiles : Comparing IC₅₀ values against kinases like EGFR or VEGFR.
  • Solubility and LogP : Experimental determination of hydrophobicity to assess drug-likeness.
  • Metabolic Stability : Comparative in vitro assays using liver microsomes.

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